molecular formula C9H11NO3 B8568604 2-Hydroxymethyl-6-methyl-isonicotinic acid methyl ester

2-Hydroxymethyl-6-methyl-isonicotinic acid methyl ester

Cat. No. B8568604
M. Wt: 181.19 g/mol
InChI Key: AXSJUNJCDXDWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598208B2

Procedure details

A solution of 2-hydroxymethyl-6-methyl-isonicotinic acid methyl ester (500 mg, 2.76 mmol) in 32% aq. HCl (10 mL) is stirred at 60° C. for 5 h before it is evaporated and dried under HV to give the title compound as a yellow solid (480 mg); LC-MS: tR=0.16 min, [M+1]+=168.04.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([CH3:10])[N:7]=[C:6]([CH2:11][OH:12])[CH:5]=1>Cl>[OH:12][CH2:11][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([CH3:10])[N:7]=1)[C:3]([OH:13])=[O:2]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC(C1=CC(=NC(=C1)C)CO)=O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
dried under HV

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(C(=O)O)C=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: CALCULATEDPERCENTYIELD 104%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.